molecular formula C9H10N2O B11759265 4,5-Dimethyl-1,3-dihydropyrrolo[2,3-b]pyridin-2-one

4,5-Dimethyl-1,3-dihydropyrrolo[2,3-b]pyridin-2-one

Cat. No.: B11759265
M. Wt: 162.19 g/mol
InChI Key: YIQIEBDBFAKGQX-UHFFFAOYSA-N
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Description

4,5-Dimethyl-1,3-dihydropyrrolo[2,3-b]pyridin-2-one is a nitrogen-containing heterocyclic compound. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound includes a pyrrole ring fused to a pyridine ring, with methyl groups at the 4 and 5 positions.

Preparation Methods

The synthesis of 4,5-Dimethyl-1,3-dihydropyrrolo[2,3-b]pyridin-2-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the condensation of 2-aminopyridine with 2,3-butanedione followed by cyclization can yield the desired compound. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

4,5-Dimethyl-1,3-dihydropyrrolo[2,3-b]pyridin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the methyl groups, using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4,5-Dimethyl-1,3-dihydropyrrolo[2,3-b]pyridin-2-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is used in the study of enzyme inhibition and protein interactions.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of various chemicals.

Mechanism of Action

The mechanism of action of 4,5-Dimethyl-1,3-dihydropyrrolo[2,3-b]pyridin-2-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways, where the compound modulates the activity of key proteins and enzymes.

Comparison with Similar Compounds

4,5-Dimethyl-1,3-dihydropyrrolo[2,3-b]pyridin-2-one can be compared with other similar compounds, such as:

    1,3-Dihydropyrrolo[2,3-b]pyridin-2-one: Lacks the methyl groups at the 4 and 5 positions, which may affect its biological activity and chemical reactivity.

    Pyrrolopyrazine derivatives: These compounds have a pyrazine ring instead of a pyridine ring and exhibit different biological activities.

    Pyrido[2,3-d]pyrimidin-5-one: Contains a pyrimidine ring and has distinct applications in medicinal chemistry.

The uniqueness of this compound lies in its specific structure, which imparts unique chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

4,5-dimethyl-1,3-dihydropyrrolo[2,3-b]pyridin-2-one

InChI

InChI=1S/C9H10N2O/c1-5-4-10-9-7(6(5)2)3-8(12)11-9/h4H,3H2,1-2H3,(H,10,11,12)

InChI Key

YIQIEBDBFAKGQX-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C2C(=C1C)CC(=O)N2

Origin of Product

United States

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